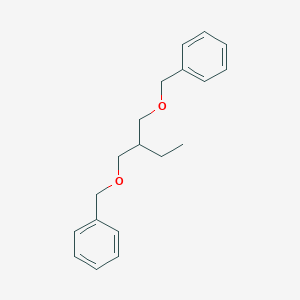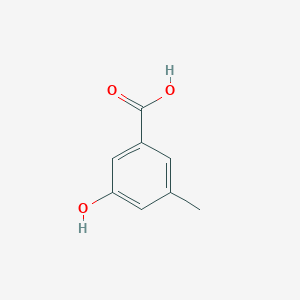
プロスタグランジンD2 エタノールアミド
概要
説明
Prostaglandin D2 Ethanolamide is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . This compound is part of the prostaglandin family, which plays significant roles in various physiological processes, including inflammation, vasodilation, and bronchoconstriction .
科学的研究の応用
Prostaglandin D2 Ethanolamide has several scientific research applications, including:
Medicine: It has potential therapeutic applications in treating conditions like asthma and inflammatory bowel diseases
Industry: While its industrial applications are limited, it is used in research to develop new drugs and therapeutic agents.
作用機序
Prostaglandin D2 Ethanolamide exerts its effects by interacting with specific receptors and molecular targets. It is released upon activation of mast cells and synthesized by alveolar macrophages . Its biological actions include bronchoconstriction, platelet-activating-factor inhibition, and cytotoxic effects . The compound primarily acts through G-protein-coupled receptors, leading to various downstream signaling pathways .
生化学分析
Biochemical Properties
Prostaglandin D2 Ethanolamide interacts with various enzymes and proteins. It is produced by the action of COX-2 on anandamide, a process that involves the conversion of arachidonic acid to Prostaglandin H2, which is then further metabolized to Prostaglandin D2 Ethanolamide . The compound is inactive against recombinant prostanoid receptors, including the D prostanoid receptor .
Cellular Effects
Prostaglandin D2 Ethanolamide has been shown to have various effects on cells. For instance, it increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide . It also induces apoptosis in colorectal carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of Prostaglandin D2 Ethanolamide involves its interaction with various biomolecules. It acts as a substrate for cyclooxygenase, leading to its conversion to Prostaglandin D2
Temporal Effects in Laboratory Settings
It is known that the compound can be produced in response to inflammatory conditions, suggesting that its effects may change over time depending on the cellular environment .
Metabolic Pathways
Prostaglandin D2 Ethanolamide is involved in the prostaglandin D2 metabolic pathway. It is produced from anandamide through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .
準備方法
Synthetic Routes and Reaction Conditions: Prostaglandin D2 Ethanolamide is synthesized through the metabolism of anandamide by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . The biosynthesis can be increased when anandamide metabolism is diminished by the deletion of fatty acid amide hydrolase .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Prostaglandin D2 Ethanolamide. Most of the production is likely carried out in research laboratories for scientific studies.
化学反応の分析
Types of Reactions: Prostaglandin D2 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and interaction with other molecules.
Common Reagents and Conditions: The synthesis of Prostaglandin D2 Ethanolamide involves the use of cyclooxygenase enzymes and prostaglandin D synthase . The reaction conditions typically include the presence of these enzymes and appropriate substrates, such as anandamide.
Major Products Formed: The primary product formed from the synthesis of Prostaglandin D2 Ethanolamide is the compound itself. it can further undergo metabolic transformations to produce other bioactive lipids.
類似化合物との比較
Prostaglandin D2 Ethanolamide is part of the prostamide family, which includes other compounds like prostamide F2a and prostamide E2 . These compounds are derived from the oxidation of endocannabinoids by cyclooxygenase-2 . Compared to other prostaglandins, Prostaglandin D2 Ethanolamide has unique biological activities and receptor interactions, making it a valuable compound for research and potential therapeutic applications .
Similar Compounds:
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2a
- Prostamide F2a
- Prostamide E2
特性
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDJKSQFDUAGF-YIRKRNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
398138-28-8 | |
| Record name | Prostaglandin D2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?
A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.
Q2: Could prostamide D2 interact with prostanoid receptors?
A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.
Q3: What are the potential research applications for understanding prostamide D2 formation?
A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)



![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)




![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)



